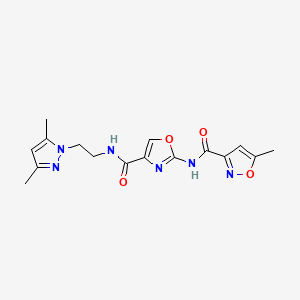

N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

This compound is a heterocyclic carboxamide featuring a unique combination of oxazole, isoxazole, and 3,5-dimethylpyrazole moieties. Such structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-site interactions.

Properties

IUPAC Name |

N-[4-[2-(3,5-dimethylpyrazol-1-yl)ethylcarbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O4/c1-9-6-10(2)22(20-9)5-4-17-14(23)13-8-25-16(18-13)19-15(24)12-7-11(3)26-21-12/h6-8H,4-5H2,1-3H3,(H,17,23)(H,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZRLZIUYVBVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=COC(=N2)NC(=O)C3=NOC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and oncology. This article delves into its biological properties, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Synthesis

The compound features a multi-functional structure comprising a pyrazole moiety, an isoxazole ring, and a carboxamide group. The synthesis typically involves multi-step organic reactions, often starting with the formation of the pyrazole ring followed by the introduction of the isoxazole and carboxamide functionalities through standard organic synthesis techniques such as refluxing in organic solvents and purification via recrystallization.

Immunomodulatory Effects

Research indicates that derivatives of isoxazole and pyrazole exhibit significant immunomodulatory properties. For instance:

- Regulation of Immune Functions : Isoxazole derivatives have been shown to regulate the proliferation of thymocytes and splenocytes, impacting cytokine production such as IL-1β and TNF-α in peritoneal cell cultures . The compound may similarly modulate immune responses through these pathways.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives:

- In Vitro Studies : Compounds similar to this compound have been evaluated against various cancer cell lines. For example, derivatives containing 3,5-dimethylpyrazole displayed significant cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines .

The mechanisms by which these compounds exert their biological effects are varied:

- Caspase Activation : Some studies suggest that isoxazole derivatives can induce apoptosis in cancer cells by activating caspases .

- Cytokine Modulation : The suppression of pro-inflammatory cytokines like TNFα has been noted, indicating potential anti-inflammatory properties alongside immunosuppressive actions .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues from Pyrazole-Carboxamide Families

Compounds (3a–3p)

These derivatives (e.g., 3a, 3b, 3d) share a pyrazole-carboxamide core but differ in substituents:

- Key Differences :

- Heterocycles : compounds lack oxazole/isoxazole rings, instead incorporating chlorophenyl or fluorophenyl groups.

- Substituent Effects : The target compound’s 3,5-dimethylpyrazole ethyl group introduces greater steric hindrance compared to the phenyl/chlorophenyl groups in 3a–3p.

- Molecular Weight : The target compound’s estimated molecular weight (~450 g/mol) exceeds that of 3a (403.1 g/mol) and 3d (421.0 g/mol) due to additional heterocycles .

Physicochemical Properties

The higher melting points of 3b (171–172°C) and 3d (181–183°C) suggest enhanced crystallinity due to halogenated aryl groups, whereas the target compound’s oxazole/isoxazole system may reduce melting points by introducing conformational flexibility .

Simplified Carboxamide Derivatives

Compounds

Examples include 4-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide (154.17 g/mol) and 4-amino-1-methyl-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide.

- Key Differences :

Thiophene-Carboxamide Analogues

Compounds (18a, 18b)

These derivatives integrate thiophene and benzoimidazole groups.

- Synthetic Routes: uses thiourea and ethyl cyanoacetate, whereas the target compound’s synthesis likely employs carbodiimide coupling (e.g., EDCI/HOBt) for amide bond formation .

Functional Implications

- Steric and Electronic Effects : The target compound’s dimethylpyrazole ethyl group may enhance selectivity for hydrophobic binding pockets, while oxazole/isoxazole rings could improve metabolic stability compared to phenyl-based analogs.

- Synthetic Challenges : Multi-step synthesis involving heterocyclic coupling may reduce yields relative to simpler derivatives (e.g., 62–71% in vs. unrecorded yields for the target compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.